Ethyl 1-methylpyrrolidine-3-carboxylate
Description
Contextualizing Ethyl 1-methylpyrrolidine-3-carboxylate within Substituted Pyrrolidine (B122466) Chemistry
The pyrrolidine ring is a fundamental scaffold in organic chemistry, and its substituted derivatives are of significant interest. nih.govorganic-chemistry.orglifechemicals.com These compounds are integral to numerous natural products and bioactive molecules. lifechemicals.com The substitution pattern on the pyrrolidine ring greatly influences the molecule's properties and reactivity. In the case of this compound, the N-methylation and the C3-ester functionalization are key features that define its chemical behavior and utility.
The nitrogen atom in the pyrrolidine ring is a secondary amine, which imparts basicity to the scaffold. nih.gov The presence of the methyl group on the nitrogen of this compound makes it a tertiary amine, influencing its nucleophilicity and basicity. The ester group at the 3-position provides a site for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.
Significance of Pyrrolidine-3-carboxylate Scaffolds in Advanced Organic Synthesis and Medicinal Chemistry Research
The pyrrolidine-3-carboxylate scaffold, the core structure of the title compound, is a privileged motif in both advanced organic synthesis and medicinal chemistry. nih.govnih.gov The five-membered ring is not planar and can adopt various conformations, a phenomenon known as "pseudorotation". nih.gov This conformational flexibility allows molecules containing this scaffold to explore a wider range of three-dimensional space, which can be advantageous for binding to biological targets. nih.govnih.gov
In medicinal chemistry, the pyrrolidine ring is a common feature in many FDA-approved drugs. lifechemicals.com The ability to introduce substituents at various positions on the ring allows for the fine-tuning of a molecule's pharmacological properties. nih.gov For instance, derivatives of pyrrolidine-3-carboxylic acid have been investigated for their potential as anticancer agents. mdpi.com The stereochemistry of the substituents on the pyrrolidine ring is also crucial, as different stereoisomers can exhibit distinct biological activities. nih.gov
In organic synthesis, chiral pyrrolidines and their derivatives are widely used as organocatalysts, promoting a variety of chemical transformations in an enantioselective manner. mdpi.com The pyrrolidine-3-carboxylate scaffold serves as a valuable building block for the synthesis of complex natural products and other target molecules. Its functional groups can be manipulated to introduce further complexity and to construct new ring systems.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-methylpyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-3-11-8(10)7-4-5-9(2)6-7/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWKOWPDAGMVOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611370 | |
| Record name | Ethyl 1-methylpyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14398-95-9 | |
| Record name | Ethyl 1-methylpyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2-propanyl 4-hydroxy-1-piperidine carboxylate | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for Ethyl 1 Methylpyrrolidine 3 Carboxylate and Its Analogues
Established Synthetic Pathways to the Pyrrolidine-3-carboxylate Core
The construction of the pyrrolidine-3-carboxylate scaffold can be achieved through various synthetic strategies. These methods range from classical cyclization reactions to more modern multi-component and catalytic approaches, each offering distinct advantages in terms of efficiency, atom economy, and substrate scope.
Strategies Involving Cyclization Reactions for Pyrrolidine (B122466) Ring Formation
Cyclization reactions are a cornerstone for the synthesis of heterocyclic systems, including the pyrrolidine ring. One of the most classic and extensively studied methods is the 1,3-dipolar cycloaddition. nih.gov This reaction typically involves an azomethine ylide (the 1,3-dipole) reacting with an alkene (the dipolarophile) to form the five-membered pyrrolidine ring. nih.govacs.org The stereochemistry of the resulting pyrrolidine at positions 3 and 4 is directly related to the geometry of the alkene dipolarophile. nih.gov
Another powerful strategy involves the intramolecular cyclization of acyclic precursors. mdpi.com For instance, an intramolecular aza-Michael reaction can be employed, where an amine within a molecule adds to an α,β-unsaturated ester moiety in the same molecule to form the ring. whiterose.ac.uk Additionally, transition-metal-catalyzed reactions have been developed, such as a Rh(III)-catalyzed formal [4+1] cycloaddition, which uses unactivated terminal alkenes as a four-carbon source to construct the pyrrolidine skeleton. nih.gov This method proceeds through the intermolecular aziridination of the alkene, followed by an acid-promoted ring expansion to yield the pyrrolidine product. nih.gov
| Cyclization Strategy | Description | Key Intermediates/Reagents | Reference |
| 1,3-Dipolar Cycloaddition | Reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. | Azomethine ylides, Alkenes | nih.gov |
| Intramolecular aza-Michael | An intramolecular nucleophilic addition of an amine to an activated alkene. | Acyclic amine with an α,β-unsaturated ester | whiterose.ac.uk |
| Rh(III)-Catalyzed [4+1] | Formal cycloaddition using an alkene as a 4-carbon source and a nitrene source. | Terminal Alkenes, Hydroxylamine derivatives | nih.gov |
| Radical Cyclization | Intramolecular attack of an amino radical on a carbon-carbon double bond. | Amino radicals, Metal ion catalysts (Ti, Cu, Fe) | chempedia.info |
Multi-component Reaction Approaches in Pyrrolidine Synthesis
Multi-component reactions (MCRs) offer a highly efficient pathway for synthesizing complex molecules like pyrrolidine derivatives in a single operation. nih.gov These reactions combine three or more starting materials in a one-pot synthesis, which is advantageous for building molecular diversity quickly. researchgate.net MCRs have emerged as a go-to method for preparing pyrrolidine structures due to their high atom economy and procedural simplicity. researchgate.net
A notable example is the diastereoselective synthesis of highly substituted pyrrolidines through the asymmetric multicomponent reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane reagent. nih.govacs.org This one-pot operation can construct up to three new stereogenic centers with high diastereoselectivity. acs.org Another approach involves a three-component reaction between aldehydes, amino acid esters, and chalcones, initiated by iodine, to yield various pyrrolidine-2-carboxylates. tandfonline.com The process begins with the formation of a Schiff base from the aldehyde and amino ester, followed by a Michael addition with the chalcone. tandfonline.com
Organocatalytic and Metal-Catalyzed Synthetic Routes
Both metal-based catalysis and organocatalysis have become indispensable tools for the synthesis of pyrrolidine rings, often providing high levels of stereocontrol. nih.govbeilstein-journals.org
Organocatalysis , which utilizes small, metal-free organic molecules to accelerate reactions, has seen tremendous development. beilstein-journals.org The pyrrolidine scaffold itself is a privileged motif in many organocatalysts, such as proline and its derivatives. nih.govunibo.it These catalysts are highly effective in promoting asymmetric transformations. For instance, diarylprolinol silyl ethers are extremely efficient organocatalysts for a variety of chemical reactions. beilstein-journals.org A key reaction in this area is the intramolecular aza-Michael cyclization, which can be catalyzed by a chiral phosphoric acid to yield enantioenriched pyrrolidines. whiterose.ac.uk
Metal-catalyzed routes offer complementary strategies. Palladium-catalyzed reactions, for example, have been used in various annulation strategies for constructing multisubstituted pyrrolidines. nih.gov Rhodium(III) catalysis has been employed in a formal [4+1] approach from terminal alkenes, and other transition metals are used to catalyze cyclization reactions involving radical intermediates. nih.govchempedia.info These metal-catalyzed processes are valued for their efficiency and ability to construct complex molecular architectures. researchgate.net
Enantioselective and Stereoselective Synthesis of Ethyl 1-methylpyrrolidine-3-carboxylate and its Chiral Derivatives
Controlling the three-dimensional arrangement of atoms is critical in modern organic synthesis, particularly for biologically active molecules. Enantioselective and stereoselective methods ensure the formation of a specific stereoisomer of a chiral compound.
Chiral Auxiliary-Mediated Strategies for Pyrrolidine-3-carboxylate Stereocontrol
A well-established method for inducing stereoselectivity is the use of a chiral auxiliary. This strategy involves temporarily attaching a chiral molecule to an achiral substrate. The auxiliary then directs the stereochemical course of a reaction before being cleaved to yield the enantiomerically enriched product.
A prominent example is the use of an N-tert-butanesulfinyl group as a chiral auxiliary in 1,3-dipolar cycloadditions. acs.org The N-tert-butanesulfinyl group acts as an effective electron-withdrawing group in 1-azadienes, allowing for the highly diastereoselective synthesis of densely substituted pyrrolidines upon reaction with azomethine ylides. acs.org In these transformations, the stereochemistry of the sulfinyl group dictates the absolute configuration of the newly formed stereocenters in the pyrrolidine ring. For example, an (S)-configured sulfinyl group can induce a (2S,3R,4S,5R) absolute configuration in the final product with high diastereoselectivity. acs.org
| Auxiliary | Reaction Type | Stereochemical Outcome | Reference |
| N-tert-butanesulfinyl | 1,3-Dipolar Cycloaddition | High diastereoselectivity; directs formation of up to four stereocenters. | acs.org |
Organocatalytic Asymmetric Michael Additions to Form Substituted Pyrrolidines
Organocatalytic asymmetric Michael additions represent a powerful and atom-economical method for the enantioselective synthesis of substituted pyrrolidines. rsc.org This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, catalyzed by a chiral organic molecule. d-nb.info
This approach has been successfully applied to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.org The key step is an organocatalytic enantioselective Michael addition of a nitroalkane to a 4-alkyl-substituted 4-oxo-2-enoate. rsc.orgresearchgate.net Subsequent reduction of the nitro group and reductive amination leads to the formation of the pyrrolidine ring. Using this method, 5-methylpyrrolidine-3-carboxylic acid has been obtained with 97% enantiomeric excess (ee). rsc.org
A variety of chiral pyrrolidine-based organocatalysts have been developed and tested for this transformation. beilstein-journals.orgnih.gov Catalysts featuring a bulky 2,2-disubstituted-1,3-dioxolan-4-yl moiety at the C2 position of the pyrrolidine ring have been found to be effective for the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. beilstein-journals.org The choice of catalyst, solvent, and other reaction conditions is crucial for achieving high yield and stereoselectivity. beilstein-journals.org
| Catalyst Type | Reactants | Product Type | Enantiomeric Excess (ee) | Reference |
| Chiral Amines | Nitroalkanes + 4-oxo-2-enoates | 5-Alkyl-pyrrolidine-3-carboxylic acids | up to 97% | rsc.orgresearchgate.net |
| Substituted Pyrrolidines | Aldehydes + Nitroolefins | Michael adducts | up to 85% | beilstein-journals.org |
| Pyrrolidine-oxadiazolone Conjugates | Aldehydes/Ketones + Nitroolefins | 1,4-Conjugated Michael adducts | up to 99% | nih.gov |
Phase-Transfer Catalysis in Chiral Induction for Pyrrolidine Synthesis
Phase-Transfer Catalysis (PTC) represents a powerful methodology for achieving asymmetric synthesis in biphasic systems, proving particularly effective for the chiral induction in pyrrolidine ring formation. unimi.itsemanticscholar.org This technique utilizes chiral, non-racemic quaternary ammonium or phosphonium salts to transport a reactive anion from an aqueous or solid phase into an organic phase where the reaction with a substrate occurs. unimi.itsemanticscholar.org The intimate ion-pair interaction between the chiral catalyst and the transported anion within a low-polarity organic solvent creates a chiral environment, enabling high stereoselectivity. unimi.it
The synthesis of enantiomerically enriched pyrrolidine-3-carboxylic acid derivatives has been successfully accomplished using PTC. A key strategy involves the asymmetric alkylation of prochiral precursors. For instance, the alkylation of specific pyrroline carboxylates has been demonstrated using chiral phase-transfer catalysts derived from Cinchona alkaloids or binaphthyl structures. smolecule.comnih.gov These catalysts, such as (R,R)-3,5-bistrifluoromethylphenyl-NAS bromide, can effectively mediate the introduction of alkyl groups with high enantiopurity. acs.org In one study, this approach yielded a precursor to 3-methyl-β-proline with an enantiomeric excess (ee) of 86%, which could be further enhanced to 99% ee through recrystallization. acs.org
Key factors influencing the enantioselectivity in these PTC reactions include the structure of the catalyst, the solvent, the nature of the base, and the reaction temperature. smolecule.com Catalysts featuring bulky aromatic groups, like binaphthyl-based ammonium salts, can enhance π-π stacking interactions with the substrate, thereby improving the facial discrimination of the electrophilic attack. smolecule.com Furthermore, bifunctional PTC catalysts that incorporate a hydrogen-bond-donating group (e.g., a hydroxyl or (thio)urea moiety) have been designed to achieve higher levels of stereocontrol. unimi.itsemanticscholar.org These groups can form additional interactions with the substrate, leading to a more rigid and organized transition state. unimi.it
The table below summarizes representative data from studies on asymmetric PTC for the synthesis of chiral pyrrolidine precursors.
| Catalyst | Substrate | Reaction Type | Solvent | Base | Yield (%) | ee (%) | Reference |
| Cinchona-derived ammonium salt | N-(diphenylmethylene)glycine tert-butyl ester | Alkylation | Toluene/H₂O | 50% aq. KOH | 95 | 94 | researchgate.net |
| (R,R)-3,5-bistrifluoromethylphenyl-NAS bromide | Cyanopropanoate derivative | Alkylation | Toluene | Cs₂CO₃ | - | 86 | acs.org |
| Binaphthyl-based ammonium salt | tert-butyl-5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate | Alkylation | CH₂Cl₂ | 50% aq. NaOH | High | up to 97 | smolecule.com |
| Quinine-derived thiourea catalyst | γ-butenolide and nitroolefins | Michael Addition | Toluene | K₂CO₃ | Good | up to 74 | mdpi.com |
Functional Group Transformations and Derivatization Strategies on the Pyrrolidine-3-carboxylate Scaffold
The pyrrolidine-3-carboxylate framework is a versatile scaffold that allows for a wide range of functional group transformations and derivatizations, enabling the synthesis of diverse chemical libraries for various applications. nih.gov Key reaction sites include the ester at the C-3 position and the secondary amine nitrogen at the N-1 position.
Ester Hydrolysis and Amidation Reactions
The ester group of this compound is readily susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 1-methylpyrrolidine-3-carboxylic acid. libretexts.org Acid-catalyzed hydrolysis is a reversible reaction typically carried out in the presence of excess water and a strong acid, yielding the carboxylic acid and ethanol. libretexts.org Conversely, basic hydrolysis (saponification) is an irreversible process that uses a strong base, such as sodium hydroxide, to produce the carboxylate salt, which is then protonated in a separate acidic workup step to afford the free carboxylic acid. libretexts.orgnih.gov
This resulting carboxylic acid is a key intermediate for further derivatization, most commonly through amidation reactions. Direct amidation can be achieved by reacting the carboxylic acid with a primary or secondary amine at high temperatures, though this method lacks broad applicability. diva-portal.org More commonly, the carboxylic acid is first activated using coupling agents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt). nih.govnih.gov This process generates a highly reactive acyl-intermediate that readily reacts with an amine to form a stable amide bond under mild conditions. nih.gov Group (IV) metal catalysts, such as those based on titanium or hafnium, have also been developed for the direct amidation of carboxylic acids, offering an alternative efficient pathway. diva-portal.org
These hydrolysis and amidation strategies provide access to a diverse array of pyrrolidine-3-carboxamides, which are prevalent structures in medicinal chemistry. nih.gov
N-Alkylation and N-Arylation Reactions of the Pyrrolidine Nitrogen
The secondary nitrogen atom in a pyrrolidine ring, after removal of a suitable protecting group like N-Boc, is nucleophilic and can undergo various N-alkylation and N-arylation reactions. nih.govorganic-chemistry.org However, for this compound, the nitrogen is already a tertiary amine, precluding direct N-alkylation or N-arylation. For analogues with a secondary amine (N-H), these reactions are highly relevant.
N-Arylation is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction couples the pyrrolidine nitrogen with aryl halides or triflates in the presence of a palladium catalyst, a phosphine ligand, and a base. nih.gov Tandem N-arylation/carboamination reactions have been developed that allow for the coupling of a primary γ-amino alkene with an aryl bromide and a vinyl bromide in one pot to form N-aryl-2-allyl pyrrolidines. nih.gov
Direct C-H arylation of the pyrrolidine ring itself, particularly at the α-position to the nitrogen, has also emerged as a powerful tool. organic-chemistry.orgrsc.orgacs.org For instance, an enantioselective palladium-catalyzed α-arylation of N-Boc-pyrrolidine can be achieved through a sequence involving enantioselective deprotonation with s-BuLi/(−)-sparteine, transmetalation with zinc chloride, and subsequent Negishi coupling with an aryl bromide. organic-chemistry.orgacs.org This methodology provides access to a broad range of 2-aryl-N-Boc-pyrrolidines with high enantiomeric ratios. organic-chemistry.org While these methods focus on C-H functionalization rather than direct N-arylation of the existing nitrogen, they are critical for synthesizing arylated pyrrolidine scaffolds.
Optimization of Reaction Conditions and Green Chemistry Approaches in Pyrrolidine Synthesis
Solvent Effects on Reaction Yields and Stereoselectivity
The choice of solvent is a critical parameter that can profoundly influence reaction outcomes, including yield and stereoselectivity. rsc.orgresearchgate.net The solvent's polarity, viscosity, and ability to form hydrogen bonds can stabilize or destabilize reactants, intermediates, and transition states, thereby altering the reaction pathway. researchgate.net In the synthesis of substituted pyrrolidines via Michael additions, for example, systematic screening of solvents is common practice. nih.gov
In one study focused on the Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene catalyzed by a chiral pyrrolidine derivative, various solvents were tested. The results, summarized below, demonstrate the significant impact of the solvent on both diastereoselectivity (dr) and enantioselectivity (ee). nih.gov
| Solvent | Temperature (°C) | Yield (%) | dr (syn:anti) | ee (syn/anti) (%) |
| CH₂Cl₂ | rt | 99 | 78:22 | 68/63 |
| Toluene | rt | 99 | 80:20 | 71/58 |
| THF | rt | 99 | 77:23 | 68/59 |
| CH₃CN | rt | 99 | 75:25 | 65/56 |
| Methylcyclohexane | 0 | 95 | 83:17 | 85/68 |
As shown, changing the solvent from dichloromethane to methylcyclohexane and lowering the temperature resulted in a marked improvement in both diastereoselectivity and enantioselectivity. nih.gov This highlights that solvent effects are complex and often intertwined with other parameters like temperature. rsc.org The hypothesis that distinct solute-solvent clusters act as the true reactive species can explain such observations, where the equilibrium between these clusters is sensitive to both solvent and temperature. rsc.orgresearchgate.net Green chemistry principles encourage the use of safer and more environmentally benign solvents, such as ethanol or water, or even solvent-free conditions where feasible. nih.gov
Catalyst Development for Enhanced Synthetic Efficiency and Selectivity
Catalyst design is at the heart of modern synthetic chemistry and plays a pivotal role in the efficient and selective synthesis of pyrrolidines. nih.govorganic-chemistry.org The development of novel catalysts is driven by the need for higher activity (lower catalyst loading), greater selectivity (chemo-, regio-, diastereo-, and enantioselectivity), and broader substrate scope. nih.govunibo.it
For pyrrolidine synthesis, a wide array of catalysts has been explored:
Organocatalysts: Chiral pyrrolidine derivatives themselves, such as proline and its analogues (e.g., diarylprolinol silyl ethers), are highly effective organocatalysts for various asymmetric transformations, including aldol and Michael reactions. nih.govnih.govunibo.it The modular nature of these catalysts allows for fine-tuning of their steric and electronic properties to optimize performance for specific reactions. nih.gov
Metal-based Catalysts: Transition metals like palladium, iridium, copper, and rhodium are widely used to catalyze reactions for pyrrolidine synthesis. organic-chemistry.orgtandfonline.com For instance, iridium complexes can catalyze the reductive generation of azomethine ylides for [3+2] cycloaddition reactions. acs.org Palladium catalysts are essential for cross-coupling reactions to introduce aryl groups onto the pyrrolidine scaffold. organic-chemistry.orgacs.org The development of new ligands is crucial for improving the efficiency and selectivity of these metal-catalyzed processes. organic-chemistry.org
Biocatalysts: Enzymes offer an environmentally friendly approach to catalysis, operating under mild conditions with often exquisite selectivity. acs.org Engineered cytochrome P450 enzymes have been developed to catalyze intramolecular C(sp³)–H amination of azide precursors to produce chiral pyrrolidines with high efficiency and enantioselectivity (up to 74% yield and 99:1 er). acs.org
Green chemistry principles guide catalyst development towards using earth-abundant metals, designing recyclable catalysts, and developing catalytic processes that proceed with high atom economy, minimizing the formation of byproducts. nih.gov
Advanced Spectroscopic and Analytical Characterization Techniques in Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For Ethyl 1-methylpyrrolidine-3-carboxylate, both one-dimensional (1D) and two-dimensional (2D) NMR experiments offer profound insights into its molecular framework and spatial arrangement.
Conformational Analysis through 1H and 13C NMR Chemical Shifts and Coupling Constants
The pyrrolidine (B122466) ring is not planar and can adopt various conformations, such as envelope or twisted forms. The specific conformation is influenced by the nature and orientation of its substituents. 1H and 13C NMR spectroscopy are powerful tools to probe these conformational preferences in solution.
In the ¹H NMR spectrum, the chemical shifts (δ) of the protons on the pyrrolidine ring and its substituents are highly sensitive to their electronic and spatial environment. For instance, the orientation of the ethyl carboxylate group (axial vs. equatorial) significantly impacts the chemical shifts of the ring protons. Furthermore, the spin-spin coupling constants (J-values) between adjacent protons provide dihedral angle information through the Karplus equation, which is instrumental in defining the ring's pucker and the relative orientation of substituents. In some cases, the presence of multiple sets of signals in both ¹H and ¹³C NMR spectra can indicate the existence of conformational rotamers in solution, which are in slow exchange on the NMR timescale nih.gov.
The ¹³C NMR spectrum provides complementary information. The chemical shifts of the carbon atoms in the pyrrolidine ring are indicative of their hybridization and substitution pattern. The positions of the signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the N-methyl carbon, and the ring carbons can be definitively assigned. oregonstate.eduopenstax.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Assignment | Predicted Chemical Shift (δ, ppm) | Assignment | Predicted Chemical Shift (δ, ppm) |
| CH₃ (N-methyl) | ~2.3 - 2.5 | C=O (Ester) | ~173 - 175 |
| CH₂ (Ring) | ~1.8 - 3.2 | OCH₂ (Ethyl) | ~60 - 62 |
| CH (Ring) | ~2.9 - 3.3 | Ring Carbons | ~25 - 60 |
| OCH₂ (Ethyl) | ~4.1 - 4.3 | N-CH₃ | ~42 - 45 |
| CH₃ (Ethyl) | ~1.2 - 1.4 | CH₃ (Ethyl) | ~14 - 15 |
Stereochemical Assignment Utilizing 2D NMR Techniques
When dealing with stereoisomers, 2D NMR techniques are indispensable for unambiguous stereochemical assignment.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would establish the connectivity between the protons on the pyrrolidine ring, for example, showing the correlation between the proton at C3 and the protons at C2 and C4.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the definitive assignment of which protons are attached to which carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying quaternary carbons (like the carbonyl carbon) and for piecing together the molecular skeleton by connecting different spin systems.
Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Pattern Analysis
Mass spectrometry is a vital analytical technique that provides information about the molecular weight and structural features of a compound. In electron ionization mass spectrometry (EI-MS), this compound would be ionized to form a molecular ion (M⁺•), and its mass-to-charge ratio (m/z) would confirm the molecular weight. uni-saarland.de
The energetically unstable molecular ion undergoes fragmentation, producing a unique pattern of fragment ions that serves as a molecular fingerprint. uni-saarland.dechemguide.co.uk The fragmentation of this compound is expected to be dominated by cleavages characteristic of esters and N-alkylated amines. libretexts.org
Key fragmentation pathways include:
Alpha-cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation for amines. libretexts.org This would lead to the formation of a stable iminium ion. The loss of the ethyl carboxylate group at C3 would result in a significant fragment.
Ester fragmentation: Esters typically fragment via cleavage of the bonds adjacent to the carbonyl group. libretexts.org This can involve the loss of the ethoxy group (-•OCH₂CH₃, M-45) or the entire ethoxycarbonyl group (-•COOCH₂CH₃, M-73). Loss of an ethyl radical (-•CH₂CH₃, M-29) is also a common pathway. chemguide.co.ukmdpi.com
Ring cleavage: The pyrrolidine ring itself can undergo fragmentation, leading to a series of smaller charged fragments.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound (Molecular Weight: 157.21 g/mol )
| m/z Value | Proposed Fragment Ion Structure | Description of Loss |
|---|---|---|
| 157 | [C₈H₁₅NO₂]⁺• | Molecular Ion (M⁺•) |
| 128 | [M - C₂H₅]⁺ | Loss of ethyl radical from ester |
| 112 | [M - •OC₂H₅]⁺ | Loss of ethoxy radical |
| 84 | [M - •COOC₂H₅]⁺ | Loss of ethoxycarbonyl radical (alpha-cleavage) |
| 70 | [C₄H₈N]⁺ | Fragment from ring cleavage, e.g., N-methylpyrrolidinium fragment |
| 57 | [C₃H₅N]⁺• or [C₄H₉]⁺ | Further fragmentation of the ring or butyl fragment |
Chromatographic Techniques for Purity Assessment and Separation of Isomers
Chromatographic methods are essential for verifying the purity of this compound and for separating its potential stereoisomers.
High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Purity
Since the C3 position of the pyrrolidine ring is a stereocenter, this compound can exist as a pair of enantiomers (R and S). High-Performance Liquid Chromatography (HPLC) is the premier technique for separating and quantifying these enantiomers. This is typically achieved by using a chiral stationary phase (CSP). csfarmacie.cznih.gov
The principle of chiral HPLC relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. chiralpedia.com These diastereomeric complexes have different stabilities and, therefore, different affinities for the CSP, leading to different retention times and enabling their separation. chiralpedia.com Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are commonly used for a wide range of chiral separations. nih.gov By developing a suitable HPLC method, the enantiomeric excess (ee) or enantiomeric purity of a sample can be accurately determined. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Pyrrolidine Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection and identification power of MS. researchgate.net this compound is sufficiently volatile to be analyzed by GC. In a GC-MS system, the sample is injected into the GC, where it is vaporized and separated from other volatile components based on boiling point and polarity as it passes through a capillary column. researchgate.net
After separation, the eluted compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides structural confirmation. GC-MS is highly effective for assessing the purity of the compound with respect to volatile impurities and can also be used for quantitative analysis. researchgate.net
Table 3: Summary of Chromatographic Techniques
| Technique | Primary Application | Principle of Separation | Key Information Obtained |
|---|---|---|---|
| Chiral HPLC | Enantiomeric purity assessment and separation of R/S isomers. | Differential interaction of enantiomers with a chiral stationary phase. chiralpedia.com | Enantiomeric excess (ee), quantification of each enantiomer. |
| GC-MS | Purity analysis for volatile impurities and structural confirmation. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase based on volatility and polarity. researchgate.net | Retention time for identification, mass spectrum for structural elucidation and confirmation. |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformations
A comprehensive review of scientific literature and crystallographic databases indicates that a definitive single-crystal X-ray diffraction study for this compound has not been publicly reported. Consequently, detailed experimental data regarding its crystal system, space group, unit cell dimensions, and precise solid-state conformation are not available.
While X-ray crystallography remains the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and preferred conformation in the solid state, such an analysis is contingent upon the successful growth of a single crystal of sufficient quality. The absence of a published crystal structure for this compound suggests that either the analysis has not been performed or the results have not been disseminated in the public domain.
For related, yet more complex, pyrrolidine derivatives, X-ray crystallography has been instrumental in elucidating their structures. For instance, studies on substituted pyrrolidines often reveal that the five-membered ring adopts either an "envelope" or a "twisted" conformation to minimize steric strain. In an envelope conformation, four of the ring atoms are approximately coplanar, while the fifth is out of the plane. In a twisted conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The specific conformation adopted, as well as the relative orientation of substituents, is influenced by the nature and position of the substituents on the pyrrolidine ring.
However, without a direct crystallographic analysis of this compound, any discussion of its specific solid-state structure, including bond lengths, bond angles, and torsional angles, would be speculative. The determination of its absolute stereochemistry for a specific enantiomer would also necessitate such an experimental analysis.
Reactivity and Mechanistic Investigations of Ethyl 1 Methylpyrrolidine 3 Carboxylate Derivatives
Elucidation of Reaction Mechanisms Involving the Pyrrolidine (B122466) Ring System
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent core structure in numerous biologically active compounds and natural products. researchgate.netmdpi.com Its synthesis and functionalization are therefore of significant interest in organic chemistry.
Cycloaddition Reactions of Pyrrolidine Precursors
One of the most powerful and widely utilized methods for constructing the pyrrolidine skeleton is the [3+2] cycloaddition reaction, particularly the 1,3-dipolar cycloaddition of azomethine ylides. nih.govosaka-u.ac.jp This reaction allows for the efficient assembly of the five-membered ring with a high degree of stereocontrol, often generating multiple stereocenters in a single step. nih.govacs.org
Azomethine ylides, which are 1,3-dipoles of the allyl anion type, can be generated in situ from various precursors, including the condensation of α-amino acids or their esters with aldehydes or the ring-opening of aziridines. nih.govmdpi.com These ylides then react with a dipolarophile, typically an alkene or alkyne, to form the pyrrolidine ring. osaka-u.ac.jp The reaction's versatility allows for the synthesis of a wide array of substituted pyrrolidines, including complex polycyclic and spirocyclic systems. nih.govtandfonline.comthieme.de For instance, the reaction between an N-metalated azomethine ylide and a suitable dipolarophile can yield highly substituted pyrrolidines. tandfonline.com The use of chiral catalysts or auxiliaries can render these cycloadditions enantioselective, providing access to optically active pyrrolidine derivatives. nih.govacs.org
| Reaction Type | Reactants | Product | Key Features |
| 1,3-Dipolar Cycloaddition | Azomethine Ylide + Alkene/Alkyne | Substituted Pyrrolidine | High stereoselectivity, efficient construction of the pyrrolidine ring. nih.govosaka-u.ac.jp |
| Intramolecular Cycloaddition | Tethered Azomethine Ylide and Dipolarophile | Fused/Bridged Polycyclic Pyrrolidine | Formation of complex, multi-ring systems. rsc.org |
| Catalytic Enantioselective Cycloaddition | Azomethine Ylide + Dipolarophile + Chiral Catalyst | Enantioenriched Pyrrolidine | Control of absolute stereochemistry. nih.gov |
Reactivity in Carbonyl Chemistry: Michael and Aldol Reactions
The carbon atom alpha to the ester carbonyl group in ethyl 1-methylpyrrolidine-3-carboxylate is acidic and can be deprotonated by a suitable base to form an enolate. masterorganicchemistry.com Enolates are potent nucleophiles and are key intermediates in many carbon-carbon bond-forming reactions, including Michael and Aldol reactions. masterorganicchemistry.comwikipedia.org
In a Michael reaction , the enolate derived from this compound can add to an α,β-unsaturated carbonyl compound (the Michael acceptor) in a conjugate addition. This 1,4-addition results in the formation of a new carbon-carbon bond at the β-position of the acceptor, yielding a 1,5-dicarbonyl compound. The asymmetric Michael addition has been used to synthesize pyrrolidine-3-carboxylic acid derivatives. rsc.org
The Aldol reaction involves the nucleophilic addition of the enolate to the carbonyl group of another molecule, such as an aldehyde or ketone. tamu.edu The initial product is a β-hydroxy ester, which may subsequently undergo dehydration to form an α,β-unsaturated ester. While the classic Aldol reaction involves two molecules of the same carbonyl compound, mixed Aldol reactions with different partners are common. The enolate of this compound can thus react with various aldehydes or ketones to create more complex structures.
The regioselectivity of enolate formation (in cases of unsymmetrical ketones) can be controlled by reaction conditions, leading to either the kinetic or thermodynamic enolate product. masterorganicchemistry.com
Substitution Reactions at the Ester Moiety and Pyrrolidine Ring
The this compound molecule offers two primary sites for substitution reactions: the ester group and the nitrogen atom of the pyrrolidine ring.
Reactions at the Ester Moiety: The ester functional group is susceptible to nucleophilic acyl substitution. Common transformations include:
Hydrolysis: Treatment with aqueous acid or base cleaves the ester to yield the corresponding carboxylic acid, (S)-(+)-Pyrrolidine-3-carboxylic acid. nih.govsigmaaldrich.com
Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst replaces the ethyl group with a new alkyl group.
Amidation: Reaction with ammonia (B1221849) or a primary or secondary amine converts the ester into an amide. This is a crucial step in synthesizing various derivatives, including those used in drug discovery.
Reactions at the Pyrrolidine Ring: The nitrogen atom of the pyrrolidine ring is a secondary amine and is nucleophilic.
N-Alkylation and N-Acylation: The nitrogen can be alkylated with alkyl halides or acylated with acyl chlorides or anhydrides. organic-chemistry.orgquimicaorganica.org In the case of this compound, the nitrogen is already methylated (a tertiary amine), preventing further N-alkylation or N-acylation under standard conditions. However, for the parent compound, ethyl pyrrolidine-3-carboxylate, these reactions are fundamental for introducing substituents on the nitrogen atom. sigmaaldrich.com
Chemical Transformations and Reaction Pathways
Beyond the fundamental reactions, derivatives of this compound can undergo various transformations, leading to diverse molecular architectures and functionalities.
Oxidation and Reduction Pathways of Pyrrolidine-3-carboxylates
Oxidation: The pyrrolidine ring can be oxidized to form different products. A common transformation is the oxidation to a γ-lactam (a cyclic amide), specifically a pyrrolidinone. organic-chemistry.orgnih.gov This can be achieved using various oxidizing agents. For example, the electrochemical Shono-type oxidation of pyrrolidines provides an effective route to pyrrolidinones. organic-chemistry.org Hypervalent iodine reagents have also been employed for the oxidation and functionalization of N-protected pyrrolidines. nih.gov Oxidation can also occur at the carbon adjacent to the nitrogen, leading to the formation of N-acyliminium ions, which are valuable electrophilic intermediates for further reactions. nih.gov
Reduction: The ester group of pyrrolidine-3-carboxylates is readily reduced.
Reduction to Alcohol: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester functionality to a primary alcohol, yielding (1-methylpyrrolidin-3-yl)methanol. This transformation is a standard procedure in organic synthesis. nih.gov
Reductive Amination/Cyclization: In broader synthetic routes involving pyrrolidines, reductive cyclization of appropriate precursors is a key strategy. For example, cobalt-catalyzed hydrosilylation conditions can be tuned to selectively produce either pyrrolidones or fully reduced pyrrolidines from the same starting materials. organic-chemistry.org
| Transformation | Reactant Functional Group | Product Functional Group | Typical Reagents |
| Oxidation | Pyrrolidine Ring | γ-Lactam (Pyrrolidinone) | Electrochemical methods, Hypervalent Iodine Reagents. organic-chemistry.orgnih.gov |
| Reduction | Ester | Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄). nih.gov |
Cyclative Cleavage Reactions in Drug Delivery Systems
A sophisticated application of pyrrolidine chemistry is found in the design of prodrugs that utilize cyclative cleavage for drug release. nih.govnih.gov In this strategy, a drug molecule containing a hydroxyl group is linked to a promoiety via a carbamate (B1207046) bond, which itself is part of a pyrrolidine-based "self-immolative" spacer. nih.govunimi.it
The release mechanism is triggered by a specific event, often an enzymatic cleavage of a protecting group, which unmasks the pyrrolidine's secondary amine. unimi.it This free amine then acts as an intramolecular nucleophile, attacking the adjacent carbamate carbonyl group. This intramolecular cyclization is highly efficient due to the formation of a stable, fused five- or six-membered ring (a bicyclic urea). nih.govnih.gov The cyclization results in the cleavage of the carbamate bond, releasing the active drug molecule. nih.gov
Recent research has focused on engineering these pyrrolidine-carbamate spacers to fine-tune the rate of drug release. For instance, introducing a tertiary amine handle into the spacer has been shown to significantly accelerate the cyclative cleavage, leading to much faster drug release compared to previous systems. nih.govunimi.itnih.gov This rapid degradation is considered beneficial for enhancing the efficacy of targeted therapies. unimi.it This approach represents a clever use of the inherent reactivity of the pyrrolidine nitrogen to achieve controlled molecular disassembly. researchgate.netchemrxiv.org
Computational and Theoretical Chemistry Studies
Ab Initio and Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Ab initio and Density Functional Theory (DFT) are cornerstone methods in quantum chemistry for determining the optimized molecular geometry and electronic structure of a molecule. DFT, in particular, is widely used for its balance of accuracy and computational cost.
Using a common functional such as B3LYP with a basis set like 6-31G(d), the ground-state geometry of Ethyl 1-methylpyrrolidine-3-carboxylate can be optimized. This calculation would yield precise information on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative)
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |
|---|---|---|---|---|
| Bond Length (Å) | N1 | C2 | 1.46 | |
| Bond Length (Å) | C3 | C6 | 1.52 | |
| Bond Angle (°) | C2 | N1 | C5 | 109.5 |
Note: The values in this table are illustrative and represent typical outputs from DFT calculations. Actual values would be derived from a specific computational study.
Electronic structure analysis through these methods provides insights into the distribution of electrons within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Conformational Analysis using Advanced Computational Methods
The pyrrolidine (B122466) ring of this compound is not planar and can adopt several low-energy conformations. The orientation of the ethyl carboxylate group at the C3 position can be either axial or equatorial. Advanced computational methods are employed to explore the potential energy surface of the molecule and identify the most stable conformers.
A systematic conformational search, often performed using molecular mechanics force fields followed by DFT optimization of the low-energy structures, can determine the relative energies of different conformers. The two primary conformations of the pyrrolidine ring are the "envelope" and "twist" forms. For each of these, the substituent at C3 can be in an axial or equatorial position, leading to a set of possible stable structures.
Table 2: Relative Energies of Conformers of this compound (Illustrative)
| Conformer | Pyrrolidine Ring Pucker | C3-Substituent Orientation | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | Envelope (C4-out) | Equatorial | 0.00 |
| 2 | Envelope (C4-out) | Axial | 1.5 |
| 3 | Twist (C2-C3) | Equatorial | 0.8 |
Note: This table presents a hypothetical outcome of a conformational analysis. The lowest energy conformer is set as the reference (0.00 kcal/mol).
These studies would likely indicate that the conformer with the ethyl carboxylate group in the equatorial position is more stable due to reduced steric hindrance.
Prediction of Reactivity and Selectivity in Organic Reactions
Computational methods can predict the reactivity of this compound and the selectivity of its reactions. Molecular Electrostatic Potential (MEP) maps, for instance, visualize the electron density distribution and can identify sites susceptible to electrophilic or nucleophilic attack.
In this compound, the nitrogen atom of the pyrrolidine ring is a likely site for electrophilic attack due to the lone pair of electrons. The carbonyl oxygen of the ester group would be another nucleophilic center. Conversely, the carbonyl carbon is an electrophilic site.
Fukui functions, derived from DFT calculations, provide a more quantitative measure of the reactivity at different atomic sites. By analyzing the change in electron density upon the addition or removal of an electron, these functions can predict the most likely sites for nucleophilic and electrophilic attack, thus informing the regioselectivity of potential reactions. For example, these calculations could predict whether an incoming electrophile would preferentially react with the nitrogen atom or the carbonyl oxygen.
Applications in Advanced Organic Synthesis and Medicinal Chemistry Research
Role as Key Intermediates in Complex Molecule Synthesis
The pyrrolidine (B122466) ring is a five-membered nitrogen-containing heterocycle that is prevalent in a vast array of natural products and pharmacologically active compounds. This makes ethyl 1-methylpyrrolidine-3-carboxylate and its derivatives valuable intermediates in the synthesis of complex molecular architectures.
Synthesis of Biologically Active Heterocyclic Compounds
The development of novel and efficient synthetic methods is crucial for producing new heterocyclic compounds with diverse biological activities. ijrpr.com The synthesis of such compounds is a cornerstone of organic chemistry due to their widespread presence in natural products and pharmaceuticals. ijrpr.comijnrd.org The structural diversity of these compounds allows for the fine-tuning of their chemical properties to interact with various biological targets. ijrpr.com
For instance, pyrrolidine-containing compounds have been investigated for a range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. ijrpr.comfrontiersin.org The pyrrolidine scaffold's versatility makes it a valuable component in the design and development of novel, biologically active molecules. nih.gov
Building Blocks for Pyrrolidine-Based Scaffolds in Drug Discovery
The pyrrolidine ring is a highly sought-after scaffold in medicinal chemistry for creating compounds aimed at treating human diseases. nih.govresearchgate.net Its appeal is enhanced by several key features: the sp3-hybridization allows for a thorough exploration of the pharmacophore space, it contributes significantly to the molecule's stereochemistry, and its non-planar nature provides increased three-dimensional coverage. nih.govresearchgate.netnih.gov This structural flexibility is a significant advantage in drug design, as the conformation of the ring can be controlled by the appropriate selection of substituents. nih.gov
The stereochemistry of the pyrrolidine ring is particularly important, as different stereoisomers and the spatial orientation of substituents can lead to different biological profiles due to varied binding modes with enantioselective proteins. nih.govnih.gov this compound serves as a valuable building block for creating these diverse pyrrolidine-based scaffolds. jennysynth.com
Development of Pyrrolidine-3-carboxylate Derivatives as Potential Bioactive Agents
Researchers have actively pursued the development of pyrrolidine-3-carboxylate derivatives as potential therapeutic agents. These efforts have led to the synthesis of various compounds with a wide range of biological activities.
For example, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives, including hydrazones, pyrroles, pyrazoles, oxadiazoles, and triazoles, have been synthesized and evaluated for their anticancer activity. mdpi.com Another study reported the discovery of pyrrolidine carboxamides as a novel class of inhibitors for an enzyme from Mycobacterium tuberculosis. nih.gov
A novel synthesis method for pyrrolidine-3-carboxylic acid derivatives has been developed using highly selective organocatalytic Michael reactions, which can be completed in as few as two simple steps. oist.jp
Investigations into Enzyme Mechanism Modulation
Pyrrolidine-3-carboxylate derivatives have been investigated for their ability to modulate the mechanisms of various enzymes. For instance, a series of novel aminopeptidase N inhibitors featuring a 2,5-pyrrolidione scaffold were synthesized and showed potent inhibitory activity. nih.gov
Design of Peptidomimetics and Foldamers Incorporating the Pyrrolidine Scaffold
The design of peptidomimetics, molecules that mimic the structure and function of peptides, is a significant area of research in medicinal chemistry. benthamscience.com The pyrrolidine scaffold has proven to be a valuable component in the design of these molecules.
Pyrrolidine-based structures can be used to create peptidomimetics that mimic the secondary structures of peptides, such as helices and sheets. nih.gov The substitution at position 3 of the pyrrolidine ring can be accommodated in polyproline II (PPII) secondary structures, making prolino-amino acids useful for building functionalized foldamers that mimic PPII helices. mdpi.com
Foldamers are oligomers that adopt specific, folded conformations. A class of beta-peptides based on 2,2-disubstituted pyrrolidine-4-carboxylic acid oligomers has been shown to have distinct conformational preferences even without the presence of internal hydrogen bonds. nih.gov This is significant because non-hydrogen bonded foldamers may have improved bioavailability, making them potentially useful in biomedical applications. nih.gov
Exploration as Ligands in Catalysis
Derivatives of pyrrolidine-2-carboxylate have been explored as efficient ligands in catalysis. For example, (S)-N-methylpyrrolidine-2-carboxylate, derived from L-proline, has been used as a ligand for the copper-catalyzed N-arylation of amides with aryl halides under mild conditions. researchgate.net This demonstrates the potential of pyrrolidine derivatives to facilitate important chemical transformations.
Antagonist Activity in Receptor Binding Studies
While specific receptor binding data for this compound is not extensively detailed in publicly available literature, the broader class of pyrrolidine-3-carboxylic acid derivatives has been the subject of significant investigation as receptor antagonists. Research into this chemical scaffold has revealed its potential to interact with various receptor systems, including endothelin and ionotropic glutamate (B1630785) receptors.
Derivatives of pyrrolidine-3-carboxylic acid have been identified as potent endothelin receptor antagonists. For instance, certain analogues have demonstrated the ability to bind to both ETA and ETB receptor subtypes with sub-nanomolar affinities. ebi.ac.uk The antagonist profile can be modulated from being highly ETA-selective to a more balanced ETA/ETB antagonism through structural modifications. ebi.ac.uk
Furthermore, in the realm of neuroscience, analogues of (2S,3R)-3-(3-carboxyphenyl)pyrrolidine-2-carboxylic acid have been synthesized and evaluated as competitive antagonists for ionotropic glutamate receptors (iGluRs). nih.gov Structure-activity relationship (SAR) studies on these compounds have led to the discovery of potent antagonists with selectivity for specific NMDA receptor subtypes, such as those containing the GluN2A subunit. nih.gov The antagonist activity in this context is highly dependent on the stereochemistry and the nature of substituents on the pyrrolidine and phenyl rings. nih.gov
Given that this compound shares the core pyrrolidine-3-carboxylate scaffold, it is plausible that it could serve as a foundational structure or a fragment in the design of novel receptor antagonists. However, without direct experimental binding data, its specific antagonist activity remains a subject for further investigation. The existing body of research on more complex analogues suggests that the pyrrolidine-3-carboxylate moiety is a viable starting point for the development of potent and selective receptor antagonists.
Structure-Activity Relationship (SAR) Studies on this compound Analogues
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For analogues of this compound, these studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Modifications to the substituents on the pyrrolidine ring and the ester group of this compound analogues have a profound impact on their biological activity. Research on related pyrrolidine-3-carboxylic acid derivatives has provided valuable insights into these relationships.
For instance, in a series of endothelin receptor antagonists based on a 2,4-diaryl substituted pyrrolidine-3-carboxylic acid scaffold, the nature of the substituent at the 2-position was found to be critical for activity and selectivity. Replacing a p-anisyl group with an n-pentyl group led to a significant increase in the ETB/ETA activity ratio, although it decreased the affinity for the ETA receptor. nih.gov Further optimization revealed that a (E)-2,2-dimethyl-3-pentenyl group at this position, combined with a 7-methoxy-1,3-benzodioxol-5-yl group at the 4-position, resulted in a compound with subnanomolar affinity for the human ETA receptor and an exceptionally high ETB/ETA activity ratio of over 130,000. nih.gov
Similarly, modifications to the side chain attached to the pyrrolidine nitrogen have been shown to dramatically alter the antagonist profile. In one study, replacing an N,N-dialkylacetamide side chain with an N,S-dialkylsulfonamidoethyl group in a series of pyrrolidine-3-carboxylic acid-based endothelin antagonists retained ETA affinity while significantly increasing ETB affinity. ebi.ac.uk The length of the alkyl groups in this sulfonamide side chain was a key determinant of the ETA/ETB balanced antagonist profile. ebi.ac.uk
The following table summarizes the impact of key substituent modifications on the antagonist activity of pyrrolidine-3-carboxylate analogues:
| Scaffold Position | Substituent Modification | Observed Impact on Biological Activity |
| Pyrrolidine C-2 | Replacement of p-anisyl with n-pentyl | Increased ETB/ETA activity ratio, decreased ETA affinity |
| Pyrrolidine C-2 | Introduction of (E)-2,2-dimethyl-3-pentenyl | Subnanomolar ETA affinity and very high ETB/ETA selectivity |
| Pyrrolidine N-1 | Replacement of N,N-dialkylacetamide with N,S-dialkylsulfonamidoethyl | Increased ETB affinity, leading to a more balanced ETA/ETB antagonist profile |
| Anisyl Ring (at C-2) | Introduction of a fluorine atom ortho to the methoxy group | Optimization of the balanced ETA/ETB antagonist profile |
These findings underscore the sensitivity of the biological activity of pyrrolidine-3-carboxylate analogues to subtle changes in their molecular structure.
Stereochemistry plays a pivotal role in the biological activity and pharmaceutical efficacy of this compound analogues. The three-dimensional arrangement of atoms in these molecules can significantly affect their interaction with chiral biological targets such as receptors and enzymes.
The pyrrolidine ring contains chiral centers, and the specific stereoisomer can determine not only the potency of a compound but also whether it acts as an agonist or an antagonist. For example, in a series of 5-methyl-2-pyrrolidone analogues of the muscarinic agent oxotremorine, the R enantiomers were found to be considerably more potent than the S enantiomers, regardless of whether they exhibited agonist or antagonist activity. nih.gov This suggests a specific and stereoselective binding mode at the muscarinic receptor. nih.gov
In the context of endothelin receptor antagonists, the stereochemistry of the substituents on the pyrrolidine ring is critical for high-affinity binding. For instance, the highly ETA-selective antagonist ABT-627 has a defined stereochemistry of (2R,3R,4S). ebi.ac.uk Any deviation from this specific spatial arrangement of the aryl groups at the 2- and 4-positions and the carboxylic acid at the 3-position would likely result in a significant loss of potency and/or selectivity.
The influence of stereochemistry on bioactivity can be summarized as follows:
| Compound Class | Stereochemical Feature | Impact on Bioactivity |
| Muscarinic Receptor Modulators | R vs. S enantiomers of 5-methyl-2-pyrrolidone analogues | R enantiomers are significantly more potent as both agonists and antagonists. |
| Endothelin Receptor Antagonists | (2R,3R,4S) configuration of substituted pyrrolidine-3-carboxylic acids | This specific stereochemistry is crucial for high-affinity and selective ETA receptor antagonism. |
| Ionotropic Glutamate Receptor Antagonists | Stereochemistry of aryl and carboxyl groups | The spatial relationship between these groups dictates the binding affinity and selectivity for different NMDA receptor subtypes. |
These examples clearly demonstrate that controlling the stereochemistry of this compound analogues is a critical aspect of designing and developing new therapeutic agents with desired pharmacological profiles.
Future Directions and Emerging Research Avenues
Novel Synthetic Strategies for Diversified Pyrrolidine-3-carboxylate Frameworks
The development of novel synthetic routes to access structurally diverse pyrrolidine-3-carboxylate frameworks is crucial for exploring their full potential in various scientific domains. Traditional methods are being supplemented and replaced by more efficient and versatile strategies that allow for precise control over stereochemistry and the introduction of a wide array of functional groups.
One of the key areas of advancement is the use of asymmetric Michael addition reactions . Organocatalytic enantioselective Michael additions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed to produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.orgresearchgate.netsemanticscholar.org This method has demonstrated the potential to yield products with high enantioselectivity, which can be further enhanced through recrystallization. researchgate.net The versatility of this approach is showcased by its applicability to a range of substituted α,β-unsaturated enones and nitroalkanes, leading to optically active functionalized pyrrolines and pyrrolidines. researchgate.net
Multicomponent reactions (MCRs) are also emerging as a powerful tool for the rapid construction of complex pyrrolidine (B122466) derivatives from simple starting materials in a single step. tandfonline.com These reactions offer significant advantages in terms of atom economy and operational simplicity. For instance, a one-pot multicomponent reaction involving aldehydes, amino acid esters, and chalcones has been utilized to synthesize various pyrrolidine-2-carboxylates. tandfonline.com Another notable MCR is the three-component coupling reaction between picolinaldehyde, amino acids, and activated olefins, catalyzed by a Lewis acid, to yield highly substituted pyrrolidines. researchgate.net
Furthermore, transition-metal-catalyzed reactions , such as those involving ruthenium porphyrins, are enabling the stereoselective synthesis of functionalized pyrrolidines. acs.orgnih.gov These reactions can proceed through a cascade mechanism involving the formation of a reactive ruthenium-carbene intermediate, followed by the generation of an azomethine ylide and a subsequent 1,3-dipolar cycloaddition with an alkene. acs.orgnih.gov A highly efficient and fully enantioselective strategy based on C(sp³)–H activation has also been reported for the synthesis of new (2S,3R)-3-carboxyphenyl)pyrrolidine-2-carboxylic acid analogues, demonstrating the potential of this modern synthetic tool. acs.orgnih.gov
The diversification of the pyrrolidine ring can also be achieved starting from readily available chiral precursors like proline and 4-hydroxyproline. mdpi.com These methods involve the functionalization of the existing pyrrolidine core to introduce desired substituents. mdpi.com Additionally, the cyclization of acyclic precursors provides an alternative and powerful approach to construct the pyrrolidine skeleton. mdpi.com
These advanced synthetic methodologies are paving the way for the creation of a vast library of pyrrolidine-3-carboxylate derivatives with diverse substitution patterns and stereochemistries, which is essential for the development of new drugs and functional materials.
Advanced Applications in Chemical Biology and Targeted Drug Delivery Systems
The unique structural features of the pyrrolidine ring make it an attractive scaffold for applications in chemical biology and targeted drug delivery. nih.gov The ability to introduce various functional groups with precise stereochemical control allows for the design of molecules that can interact specifically with biological targets.
A significant area of application for pyrrolidine derivatives is in the development of self-immolative (SI) spacers for targeted drug delivery systems. unimi.it These spacers are designed to be stable in circulation but to cleave and release a therapeutic agent in response to a specific trigger at the target site, such as an enzyme or a change in pH. unimi.it This approach helps to minimize off-target toxicity and enhance the therapeutic index of potent drugs. nih.gov
Recent research has focused on engineering advanced SI spacers based on the pyrrolidine-carbamate framework. unimi.it For example, the introduction of a tertiary amine handle into the spacer has been shown to significantly accelerate the cyclization and subsequent drug release compared to previous generations of similar spacers. unimi.it This rapid release mechanism is crucial for ensuring that the drug is activated efficiently at the site of action. unimi.it The modular nature of these spacers allows for their incorporation into various drug delivery platforms, including antibody-drug conjugates (ADCs), for the targeted delivery of a wide range of therapeutic agents. unimi.it
Beyond drug delivery, pyrrolidine-3-carboxylate derivatives are being explored as chemical probes to study biological processes. Their rigid and well-defined three-dimensional structures make them ideal scaffolds for the design of ligands that can selectively bind to proteins and other biomolecules. For instance, analogues of (2S,3R)-3-carboxyphenyl)pyrrolidine-2-carboxylic acid have been synthesized and evaluated as competitive antagonists for ionotropic glutamate (B1630785) receptors (iGluRs). acs.orgnih.gov These studies have led to the discovery of potent and selective NMDA receptor antagonists, which are valuable tool compounds for investigating the role of these receptors in neurological health and disease. acs.orgnih.gov
The development of such targeted systems relies on the principles of physically facilitating drug delivery, which can involve various modalities such as ultrasound, electrical fields, and magnetic fields to trigger drug release. nih.gov These strategies, combined with the chemical sophistication of pyrrolidine-based linkers, are poised to revolutionize the treatment of various diseases, including cancer. nih.gov
Integration of Machine Learning and Artificial Intelligence in Pyrrolidine-3-carboxylate Research
The fields of machine learning (ML) and artificial intelligence (AI) are rapidly transforming chemical research, from synthesis planning to drug discovery. beilstein-journals.org The application of these computational tools to the study of pyrrolidine-3-carboxylates holds immense promise for accelerating the discovery and development of new molecules with desired properties.
One of the key applications of ML in this area is in the prediction of reaction outcomes . neurips.ccresearchgate.net Algorithms can be trained on large datasets of chemical reactions to predict the yield, selectivity, and optimal conditions for a given transformation. beilstein-journals.orgresearchgate.net This can significantly reduce the number of experiments required to develop efficient synthetic routes to novel pyrrolidine-3-carboxylate derivatives, saving time and resources. researchgate.net For example, ML models are being developed to predict the yields of condensation reactions involving pyrroles and dipyrromethanes with aldehydes, a reaction type relevant to the functionalization of the pyrrolidine core. researchgate.netdntb.gov.ua
ML is also being employed to design novel molecules with specific biological activities. By learning the structure-activity relationships from existing data, AI models can generate new molecular structures that are predicted to have high potency and selectivity for a particular biological target. neurips.cc This in silico design process can help to prioritize the synthesis of the most promising candidates, thereby streamlining the drug discovery pipeline.
Furthermore, ML approaches are being used to predict the properties of molecules , such as their solubility, toxicity, and metabolic stability. beilstein-journals.org This information is critical for the early-stage evaluation of drug candidates and can help to reduce the attrition rate in later stages of development. The integration of ML with high-throughput experimentation platforms is creating a closed-loop system where AI algorithms design experiments, which are then performed by automated systems, and the results are fed back to the AI to refine its models. beilstein-journals.org
While the application of ML to pyrrolidine-3-carboxylate research is still in its early stages, the potential impact is enormous. As more high-quality data becomes available and the algorithms become more sophisticated, we can expect to see a significant acceleration in the pace of discovery in this important area of chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
